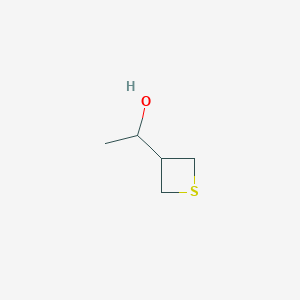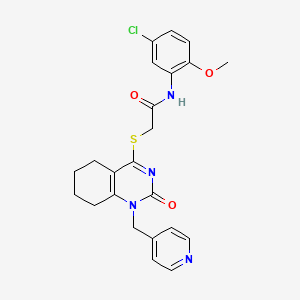
1-(Thietan-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Thietan-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C5H10OS . It is used for research purposes .
Synthesis Analysis
Thietanes, which include “this compound”, are important aliphatic four-membered thiaheterocycles. They are useful intermediates in organic synthesis . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thietane ring attached to an ethanol group . The molecular weight of this compound is 118.20 .Chemical Reactions Analysis
Thietanes are known to undergo various chemical reactions. For instance, they can participate in inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and other miscellaneous methods .Wissenschaftliche Forschungsanwendungen
1-(Thietan-3-yl)ethan-1-ol is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the study of protein-ligand interactions. It is also used in the synthesis of pharmaceuticals, and has been used in the synthesis of a variety of anticancer drugs.
Wirkmechanismus
Target of Action
Thietanes, the class of compounds to which it belongs, are found in the structural motifs of some biological compounds . They are also useful intermediates in organic synthesis .
Mode of Action
Thietanes are known to be involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Biochemical Pathways
Thietanes, in general, serve as important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
Vorteile Und Einschränkungen Für Laborexperimente
1-(Thietan-3-yl)ethan-1-ol has several advantages for use in laboratory experiments, including its low cost, its availability, and its easy synthesis. However, it also has some limitations, including its potential toxicity and its potential to react with other compounds.
Zukünftige Richtungen
1-(Thietan-3-yl)ethan-1-ol has potential for use in a variety of future research applications, including the development of new drugs and therapeutics, the study of enzyme kinetics, and the study of protein-ligand interactions. It may also be used in the synthesis of new organic compounds, and in the development of new analytical techniques. Additionally, further research into the biochemical and physiological effects of this compound may lead to new insights into its mechanism of action.
Synthesemethoden
1-(Thietan-3-yl)ethan-1-ol can be synthesized via a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. The Wittig reaction is the most common method of synthesis, and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as sodium hydride or potassium tert-butoxide. The Horner-Wadsworth-Emmons reaction is a variant of the Wittig reaction, and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a Lewis acid, such as boron trifluoride. The Stork enamine reaction is a variant of the Wittig reaction, and involves the reaction of an aldehyde or ketone with an enamine in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(thietan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKSJOWOTYDPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CSC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2912101.png)
![Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B2912104.png)


![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2912107.png)

![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)
